![molecular formula C15H19N3O2 B2414154 3-[2-(2-Oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-1-carboxamide CAS No. 2408957-58-2](/img/structure/B2414154.png)
3-[2-(2-Oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-1-carboxamide
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Description
3-[2-(2-Oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indole derivatives and is known to possess several remarkable properties.
Scientific Research Applications
Enzymatic Resolution
The compound has been used in enzymatic resolution processes. A highly enantioselective lipase from Tsukamurella tyrosinosolvents E105 was used to catalyze the resolution of racemic ethyl 2-(2-oxopyrrolidin-1-yl) butyrate to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid . The maximum activity of such lipase was obtained at pH 7.5, 35 °C .
Biocatalysis
Tsukamurella sp. E105 has been introduced as a new biocatalyst for the enantioselective hydrolysis of ethyl (R,S)-2-(2-oxopyrrolidin-1-yl) butyrate . The bacterial isolate T. tyrosinosolvents E105 displayed a high enantioselectivity towards the hydrolysis of racemic ethyl 2-(2-oxopyrrolidin-1-yl) butyrate .
Antioxidant Activity
Pyrrolidin-2-One derivatives, which include the compound , have been found to have diverse pharmacological activities such as antifungal, antibacterial, anticonvulsant, anticancer, and antioxidant .
Alzheimer’s Disease Treatment
Parkinson’s Disease Treatment
Antiepileptic Drug
Levetiracetam, also known as (S)-2-(2-oxopyrrolidin-1-yl) butyramide, LEV or Keppra®, is one of the newly developed and leading adjunctive antiepileptic drugs (AEDs) with a broad spectrum of efficacy in epilepsy . It offers several advantages over traditional therapy, owing to its unique mechanism of action .
properties
IUPAC Name |
3-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c16-15(20)18-10-11(12-4-1-2-5-13(12)18)7-9-17-8-3-6-14(17)19/h1-2,4-5,11H,3,6-10H2,(H2,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGVIKUAUIBMLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC2CN(C3=CC=CC=C23)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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